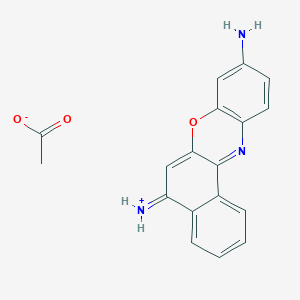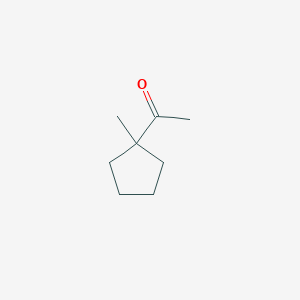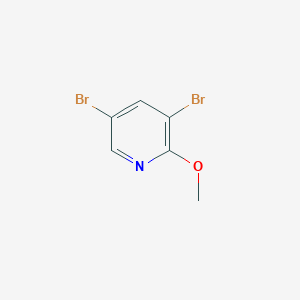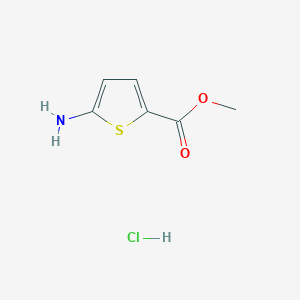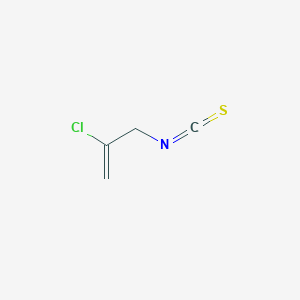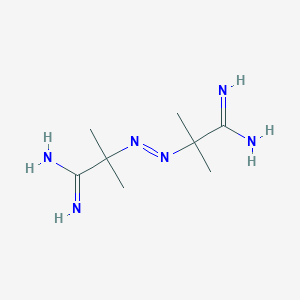
2,2'-偶氮双(2-氨基丁丙烷)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-Azobis(2-amidinopropane) (AAPH) is a synthetic compound that is widely used in scientific research. It is a free radical generator that is commonly used to induce oxidative stress in cells and tissues. AAPH is also used to study the mechanisms of oxidative damage and the effects of antioxidants.
科学研究应用
在聚合研究中的用途
2,2'-偶氮双(2-氨基丁丙烷) (ABAP) 已被确认为水溶液中乙烯基吡咯烷酮聚合的有效光引发剂。与在类似条件下的其他引发剂相比,该过程的效率显着提高,突出了 ABAP 在聚合物科学中的潜力 (Encinas, Lissi & Quiroz, 1992).
在氧化应激研究中的作用
ABAP 已被用于研究中以诱导生物系统中的氧化应激,例如在人红细胞和肝细胞中。该应用对于研究各种化合物的抗氧化活性以及了解氧化应激机制至关重要 (Shu-min Liu & Huihua Huang, 2016).
分解和水解研究
研究已经检查了 ABAP 的热分解和水解,揭示了其在不同条件下的稳定性和反应性。这项研究对于了解其在各种应用中的行为至关重要,特别是在聚合和氧化应激研究中 (Katsukiyo Ito, 1973).
在药学中的分析
已经分析了 ABAP 在水溶液中的降解和水解,以了解其在小分子和蛋白质治疗剂中作为自由基生成剂的作用。这项研究对药学领域做出了贡献,特别是在药物稳定性和氧化降解的背景下 (Jay R. Werber 等人,2011).
增强热诱导凋亡
在医学研究中,发现 ABAP 可以增强热疗诱导的凋亡,表明其在癌症治疗中作为热敏剂的潜在用途。该应用对于开发新的治疗方法具有重要意义 (F.-J. Li 等人,2003).
在聚合物材料中的检测
已使用毛细管电泳法检测聚乙烯吡咯烷酮中的 ABAP,该技术显着提高了检测灵敏度。该应用对于聚合物材料制造中的质量控制非常重要 (C. Lou 等人,2019).
评估单克隆抗体的氧化稳定性
ABAP 用于评估单克隆抗体的氧化敏感性,从而能够对生物制药产品的氧化稳定性进行位点特异性研究。该应用在制药行业中对于评估药物的可开发性和可制造性至关重要 (M. Dion 等人,2018).
属性
CAS 编号 |
13217-66-8 |
|---|---|
产品名称 |
2,2'-Azobis(2-amidinopropane) |
分子式 |
C8H18N6 |
分子量 |
198.27 g/mol |
IUPAC 名称 |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |
InChI 键 |
CCTFAOUOYLVUFG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
规范 SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
相关CAS编号 |
15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |
同义词 |
2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



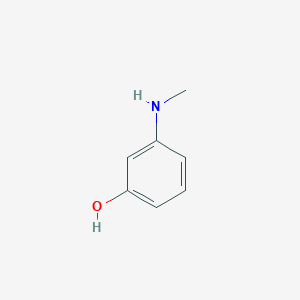
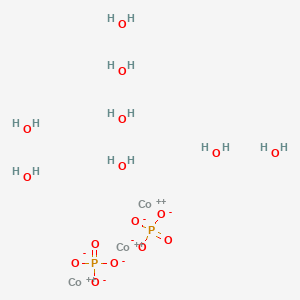
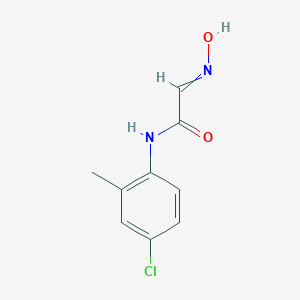
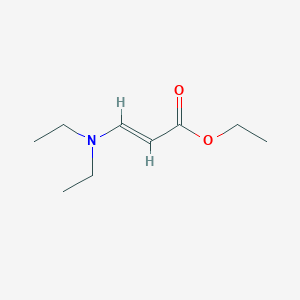

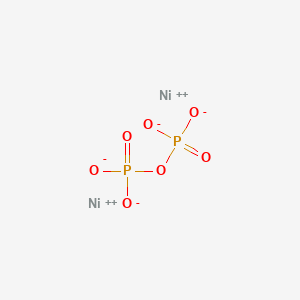
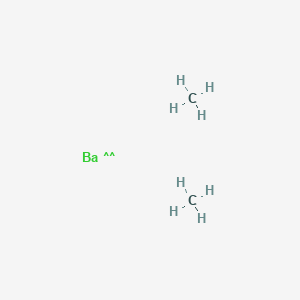
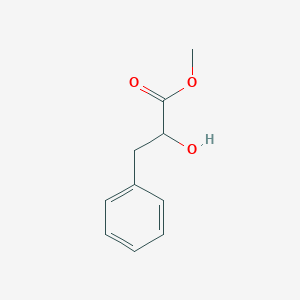
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
